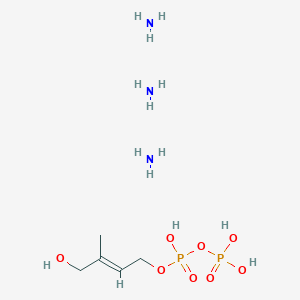
HDMAPP (triammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HDMAPP (triammonium) is a potent phosphoantigen in the ammonium form and the pyrophosphate form of (E)-HDMAPP. It is known for its ability to activate γδ T cells, which play a crucial role in the immune response. The compound is used extensively in scientific research due to its significant biological activity, particularly in immunology and inflammation studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HDMAPP (triammonium) is synthesized through a series of chemical reactions involving the formation of its pyrophosphate form. The synthetic route typically involves the use of (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate as a precursor. The reaction conditions include the use of specific reagents and catalysts to facilitate the formation of the triammonium salt .
Industrial Production Methods
Industrial production of HDMAPP (triammonium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to achieve consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
HDMAPP (triammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of HDMAPP (triammonium).
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of HDMAPP (triammonium) with modified chemical structures and enhanced biological activities.
Aplicaciones Científicas De Investigación
HDMAPP (triammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in studying the activation and function of γδ T cells.
Medicine: Investigated for its potential therapeutic applications in immunotherapy and cancer treatment.
Industry: Utilized in the development of new materials and compounds with specific biological activities
Mecanismo De Acción
HDMAPP (triammonium) exerts its effects by binding to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity. This binding induces the expansion of human memory Vγ9Vδ2 T cells and stimulates the release of cytokines such as TNF-α. The molecular targets and pathways involved include the activation of specific signaling cascades that lead to T cell proliferation and immune response modulation .
Comparación Con Compuestos Similares
Similar Compounds
Isopentenyl pyrophosphate (IPP): Another potent phosphoantigen that activates γδ T cells.
(E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate (HMBPP): A precursor to HDMAPP (triammonium) with similar biological activity.
Bromohydrin pyrophosphate (BrHPP): A synthetic phosphoantigen with potent T cell activation properties
Uniqueness
HDMAPP (triammonium) is unique due to its high affinity for the T cell receptor and its potent ability to induce T cell stimulation at very low concentrations (EC50 = 0.39 nM). This makes it a valuable tool in immunological research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C5H21N3O8P2 |
|---|---|
Peso molecular |
313.18 g/mol |
Nombre IUPAC |
azane;[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; |
Clave InChI |
YPBALCNFFTVQJJ-JZWSQSCTSA-N |
SMILES isomérico |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO.N.N.N |
SMILES canónico |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


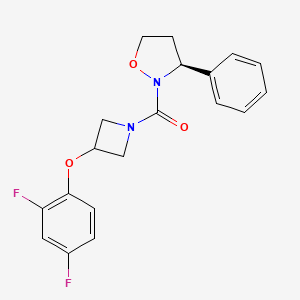

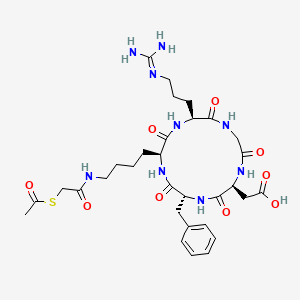

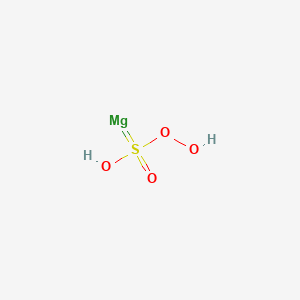
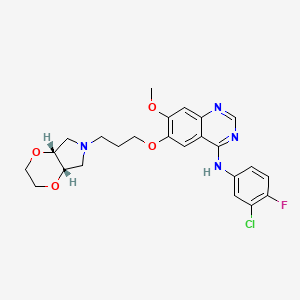
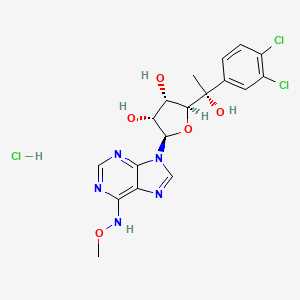
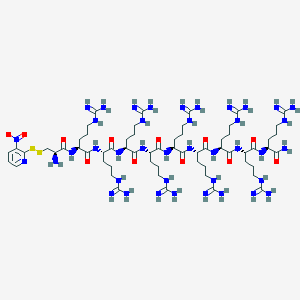
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
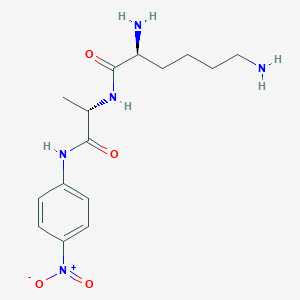
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
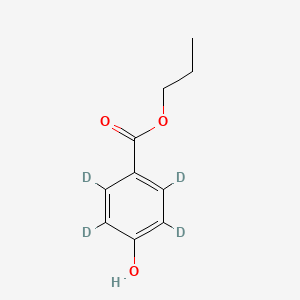
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
